molecular formula C18H16N4O3 B2884563 5-cyclopropyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-3-carboxamide CAS No. 1798024-72-2

5-cyclopropyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-3-carboxamide

Cat. No. B2884563
CAS RN: 1798024-72-2
M. Wt: 336.351
InChI Key: NAHGYQBGNUKDKF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, an isoxazole ring, a carboxamide group, and a dihydropyridazine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents used. The presence of the isoxazole ring, carboxamide group, and dihydropyridazine ring suggests that it could participate in a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups present. These properties could include melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Properties and Synthesis

Compounds structurally related to the specified chemical have been explored for their antitumor properties. For instance, the synthesis and chemistry of novel broad-spectrum antitumor agents, such as imidazotetrazines, have demonstrated curative activity against leukemia, suggesting a potential pathway for the development of cancer therapeutics involving prodrug modifications to improve efficacy (Stevens et al., 1984). Additionally, synthetic routes to drugs like temozolomide highlight innovative approaches to enhancing the treatment of conditions such as brain tumors, with certain methodologies focusing on overcoming challenges related to drug resistance and metabolic stability (Wang et al., 1997).

Antimicrobial Activity

Research into the antimicrobial properties of novel compounds has led to the discovery of several potent antibacterial and antifungal agents. For example, studies on fluoroquinolone-based 4-thiazolidinones have shown significant antibacterial activities, presenting a promising avenue for the development of new antimicrobial therapies (Patel & Patel, 2010). Additionally, the design and synthesis of novel benzamide derivatives incorporating dihydropyrimidine motifs have demonstrated promising in vitro antimicrobial activity against a range of bacterial and fungal pathogens, suggesting potential applications in addressing drug-resistant infections (Devarasetty et al., 2019).

Herbicidal Activity

In the agricultural sector, research into the herbicidal activity of compounds with similar structures has identified several candidates with potent preemergent and postemergent activity against a variety of weeds. This suggests potential applications in developing more effective and environmentally friendly herbicides (Hamper et al., 1995).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and potential use as a pharmaceutical compound .

properties

IUPAC Name

5-cyclopropyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-22-17(23)9-8-14(20-22)12-4-2-3-5-13(12)19-18(24)15-10-16(25-21-15)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHGYQBGNUKDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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